N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a complex organic compound featuring a benzodioxole ring, a thiazole ring, and a chlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the benzodioxole and chlorophenylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propanamide: Lacks the chlorophenylthio group, resulting in different chemical properties and reactivity.
N-(4-chlorophenyl)thiazol-2-yl)propanamide: Lacks the benzodioxole ring, affecting its binding affinity and specificity.
N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide: Substitutes the chlorophenylthio group with a phenyl group, altering its chemical behavior.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is unique due to the combination of its benzodioxole, thiazole, and chlorophenylthio groups. This unique structure imparts specific chemical properties, such as reactivity and binding affinity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-2-4-14(5-3-13)26-8-7-18(23)22-19-21-15(10-27-19)12-1-6-16-17(9-12)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKGQMRKJBNMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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